molecular formula C12H13N3O4 B12891827 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)- CAS No. 61195-00-4

5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-

Cat. No.: B12891827
CAS No.: 61195-00-4
M. Wt: 263.25 g/mol
InChI Key: VXWAQWUAXGQDGW-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and an isoxazol-5(2H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a Mannich reaction, where formaldehyde and dimethylamine react with the isoxazole ring.

    Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of 4-((Dimethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Dimethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-((Dimethylamino)methyl)-3-phenylisoxazol-5(2H)-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    3-(4-Nitrophenyl)isoxazol-5(2H)-one: Lacks the dimethylamino group, which may affect its solubility and interaction with biological targets.

    4-((Dimethylamino)methyl)-3-(4-chlorophenyl)isoxazol-5(2H)-one: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

4-((Dimethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is unique due to the combination of the dimethylamino group and the nitrophenyl group on the isoxazole ring. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

61195-00-4

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C12H13N3O4/c1-14(2)7-10-11(13-19-12(10)16)8-3-5-9(6-4-8)15(17)18/h3-6,13H,7H2,1-2H3

InChI Key

VXWAQWUAXGQDGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(NOC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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